2,4-diamino-6-ethylamino-1,3,5-triazine
Overview
Description
2,4-Diamino-6-ethylamino-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-ethylamino-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethylamine and ammoniaThe reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (20-40°C) in the presence of a base like piperidine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-ethylamino-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides, alcohols, and thiols are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include substituted triazines, Schiff bases, and various oxidation and reduction derivatives .
Scientific Research Applications
2,4-Diamino-6-ethylamino-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which have applications in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of herbicides, dyes, and polymers due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,4-diamino-6-ethylamino-1,3,5-triazine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The compound’s structure allows it to form hydrogen bonds and interact with nucleic acids and proteins, disrupting their normal functions .
Comparison with Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Known for its use in the production of resins and dyes.
2-Chloro-4,6-diamino-1,3,5-triazine: A metabolite of atrazine, used in herbicides.
2,4-Diamino-6-methyl-1,3,5-triazine:
Uniqueness: 2,4-Diamino-6-ethylamino-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino group enhances its solubility and reactivity compared to other triazine derivatives, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-N-ethyl-1,3,5-triazine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H5,6,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMSRQMGUCRAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274719 | |
Record name | 2,4-diamino-6-ethylamino-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5606-23-5 | |
Record name | NSC298103 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-diamino-6-ethylamino-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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